molecular formula C12H23NO B5149495 4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol

4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol

Cat. No.: B5149495
M. Wt: 197.32 g/mol
InChI Key: RRUVGSWTIMCTJM-UHFFFAOYSA-N
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Description

4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol ( 1185705-16-1) is an organic compound with a molecular formula of C12H23NO and a molecular weight of 197.32 g/mol . This chemical features a cyclohexanol scaffold substituted with a 3-methylcyclopentylamino group, making it a valuable intermediate for synthetic organic chemistry and medicinal chemistry research . As a secondary amine-alcohol, this compound is a versatile building block for constructing more complex molecular architectures. Researchers may utilize it in the synthesis of novel compounds for various investigative purposes. Its structure suggests potential use in developing pharmacologically active molecules, though its specific mechanism of action and research applications are compound-dependent and require further investigation by qualified researchers. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methylcyclopentyl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-9-2-3-11(8-9)13-10-4-6-12(14)7-5-10/h9-14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUVGSWTIMCTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Methylcyclopentyl Amino Cyclohexan 1 Ol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgias.ac.in It involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.org For 4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol, the most logical retrosynthetic disconnection is at the carbon-nitrogen bond of the secondary amine. This approach, known as a C-N disconnection, is a common strategy for amines, amides, and other nitrogen-containing compounds. amazonaws.com

This primary disconnection leads to two main synthetic pathways, each defined by a pair of key precursors:

Pathway A: This route involves the reaction between 4-hydroxycyclohexanone (B83380) and 3-methylcyclopentylamine .

Pathway B: This alternative pathway utilizes 4-aminocyclohexan-1-ol and 3-methylcyclopentanone (B121447) .

Both pathways converge on the formation of the target molecule through the creation of the crucial C-N bond. The choice between these pathways in a practical synthesis would depend on the availability, cost, and stereochemistry of the precursors.

The key precursors identified in this analysis are fundamental building blocks for the synthesis. A summary of these precursors is provided in the table below.

Precursor NameMolecular FormulaStructureRole in Synthesis
4-HydroxycyclohexanoneC₆H₁₀O₂

Classical Synthetic Approaches for N-Substituted Aminocyclohexanols

The construction of N-substituted aminocyclohexanols like this compound can be achieved through several classical and reliable synthetic methods. These approaches primarily focus on the formation of the C-N bond identified in the retrosynthetic analysis.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis in pharmaceutical and medicinal chemistry due to its efficiency and operational simplicity. nih.gov This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. youtube.com This process can be applied to both Pathway A and Pathway B.

Pathway A: 4-hydroxycyclohexanone reacts with 3-methylcyclopentylamine. Pathway B: 3-methylcyclopentanone reacts with 4-aminocyclohexan-1-ol.

A variety of reducing agents can be employed, each with specific advantages regarding reactivity and selectivity.

Reducing AgentTypical Reaction ConditionsNotes
Sodium borohydride (B1222165) (NaBH₄)Methanol or Ethanol, room temperatureA common and cost-effective reagent.
Sodium cyanoborohydride (NaBH₃CN)Methanol, pH 3-6More selective for the iminium ion over the ketone, reducing side reactions.
Sodium triacetoxyborohydride (B8407120) (STAB)Dichloromethane (DCM) or Dichloroethane (DCE)Mild and highly effective for a wide range of substrates.
Catalytic Hydrogenation (H₂/Catalyst)H₂, Pd/C, PtO₂, or Raney Ni, various solventsCan be highly effective but may also reduce other functional groups.

The choice of solvent can significantly influence the reaction, with polar solvents like alcohols and water sometimes stabilizing enamine intermediates, while less polar solvents may be preferred. mdpi.com Reductive amination of cyclopentanone, a related precursor, has been studied with various catalysts, highlighting the importance of catalyst selection for achieving high yield and selectivity. researchgate.net

Amine Alkylation Routes

Direct alkylation of a primary amine with an alkyl halide or sulfonate is another fundamental method for synthesizing secondary amines. In the context of producing this compound, this would involve the reaction of 4-aminocyclohexan-1-ol with a suitable 3-methylcyclopentyl electrophile, such as 3-methylcyclopentyl bromide or tosylate.

This reaction typically proceeds via an S(_N)2 mechanism and is usually carried out in the presence of a base to neutralize the acid generated. A significant challenge with this method is the potential for over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine. This can often be mitigated by using a large excess of the primary amine starting material.

Condensation Reactions

Condensation reactions are integral to the formation of the C-N bond in the target molecule. The initial step of reductive amination is, in fact, a condensation reaction between the carbonyl group and the amine to form a hemiaminal, which then dehydrates to an imine (or enamine). nih.gov

In some synthetic strategies, the imine or enamine intermediate is isolated before the reduction step. For instance, the condensation of a cyclohexanedione with an amine can lead to a stable β-enaminoketone. nih.govresearchgate.net Subsequent reduction of this intermediate yields the corresponding aminocyclohexanol. nih.govresearchgate.net This two-step approach allows for purification of the intermediate and can sometimes provide better control over the stereochemical outcome of the reduction.

Stereoselective Synthesis of this compound Isomers

The structure of this compound contains multiple stereocenters, specifically at C1 and C4 of the cyclohexanol (B46403) ring and C1 and C3 of the cyclopentyl group. This gives rise to a number of possible stereoisomers. The spatial arrangement of the hydroxyl and amino groups on the cyclohexanol ring can be either cis or trans. Furthermore, the methyl group on the cyclopentyl ring and the point of attachment to the nitrogen are also chiral centers. The synthesis of a specific stereoisomer requires precise control of the reaction's stereochemistry.

Enantioselective and Diastereoselective Synthesis

Achieving high stereoselectivity is a critical goal in modern organic synthesis, particularly for producing compounds with potential biological activity. beilstein-journals.orgnih.gov

Diastereoselective Synthesis: The relative stereochemistry of the hydroxyl and amino groups (cis or trans) on the cyclohexanol ring is often determined during the reduction step.

In reductive amination , the reduction of the intermediate iminium ion can proceed with facial selectivity, influenced by the steric bulk of the substituents and the nature of the reducing agent. The thermodynamic stability often favors the formation of the trans isomer, where both bulky substituents can occupy equatorial positions in the chair conformation of the cyclohexane (B81311) ring.

Catalytic hydrogenation of precursors like p-acetamidophenol often shows catalyst-dependent stereoselectivity. For example, palladium-based catalysts tend to favor the trans product, while rhodium-based catalysts can be used to produce the cis isomer.

Enzymatic methods offer excellent diastereoselectivity. Biocatalytic cascades using a keto reductase (KRED) to form 4-hydroxycyclohexanone followed by an amine transaminase (ATA) can produce either the cis or trans isomer with very high diastereomeric ratios, depending on the specific enzymes chosen. d-nb.inforesearchgate.net

Enantioselective Synthesis: To produce a single enantiomer of this compound, an asymmetric synthesis is required. This can be achieved through several strategies:

Chiral Precursors: The most straightforward approach is to start with enantiomerically pure precursors, such as a specific enantiomer of 3-methylcyclopentylamine or a resolved stereoisomer of 4-aminocyclohexan-1-ol.

Chiral Catalysts: The use of chiral catalysts in the C-N bond-forming reaction can induce asymmetry. For example, enantioselective N-H insertion reactions catalyzed by chiral dirhodium(II) carboxylates and phosphoric acids have been developed for the synthesis of α-amino acid derivatives. rsc.org Similar principles can be applied to asymmetric reductive amination.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the precursors to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Biocatalysis: As mentioned earlier, enzymes are inherently chiral and can provide access to enantiomerically pure products. The use of stereocomplementary amine transaminases can provide access to different stereoisomers of the final product. d-nb.info

The development of stereoselective routes is crucial for isolating and studying the properties of individual isomers of complex molecules like this compound. organic-chemistry.org

Chiral Resolution Techniques

The synthesis of this compound will likely result in a mixture of diastereomers and enantiomers. The separation of these stereoisomers is crucial for evaluating their individual biological activities. Chiral resolution techniques provide a means to isolate the desired stereoisomer from a racemic or diastereomeric mixture.

One common and effective method for the resolution of amino alcohols is through the formation of diastereomeric salts with a chiral acid. For instance, racemic 2-aminocyclohexanol (B3021766) derivatives have been successfully resolved using (R)- and (S)-mandelic acid. This process involves the formation of a salt between the racemic amino alcohol and an enantiomerically pure chiral acid. The resulting diastereomeric salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Following separation, the chiral auxiliary (the mandelic acid) can be removed to yield the enantiomerically pure amino alcohol. A similar strategy could be applied to this compound.

Another powerful technique for chiral resolution is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipase-catalyzed enantioselective acylation has been successfully applied to the resolution of N-protected cis- and trans-3-aminocyclohexanols. researchgate.net For this compound, a similar approach could be envisioned where a lipase (B570770) selectively acylates the hydroxyl group of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase, acyl donor, and solvent are critical parameters that would need to be optimized for efficient resolution. For example, Candida antarctica lipase B (CAL-B) has shown high enantioselectivity in the N-acylation of related aminocyclohexane derivatives. researchgate.net

Resolution TechniquePrincipleApplicability to Target CompoundKey Considerations
Diastereomeric Salt Formation Formation of separable diastereomeric salts with a chiral resolving agent.The secondary amine can be protonated by a chiral acid (e.g., mandelic acid, tartaric acid) to form diastereomeric salts.Selection of an appropriate chiral acid and crystallization solvent is crucial for efficient separation.
Enzymatic Kinetic Resolution Stereoselective enzymatic transformation of one enantiomer, allowing for separation.The secondary alcohol can be a substrate for lipases, which can selectively acylate one enantiomer.Choice of enzyme (e.g., lipase), acyl donor, and reaction conditions are critical for high enantioselectivity.

Biocatalytic Approaches (e.g., Enzymatic Reductions, Amine Transaminations)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) are particularly well-suited for the synthesis of chiral amines and alcohols. nih.gov

A potential biocatalytic route to this compound could start from 4-hydroxycyclohexanone. A keto reductase could be employed for the stereoselective reduction of the ketone to the corresponding alcohol, establishing the stereochemistry at the hydroxyl-bearing carbon. Subsequently, the amine group could be introduced via a reductive amination step using 3-methylcyclopentylamine.

Alternatively, a chemoenzymatic cascade reaction could be designed. For the synthesis of aminocyclohexanol isomers, a one-pot synthesis combining a keto reductase and an amine transaminase has been reported. nih.govresearchgate.net This approach starts from 1,4-cyclohexanedione. The first step involves the regioselective mono-reduction of the diketone to 4-hydroxycyclohexanone, catalyzed by a KRED. The second step is the amination of the remaining ketone by an amine transaminase. While ATAs typically synthesize primary amines, engineered variants are being developed with broader substrate scopes. rsc.orgorganic-chemistry.org A suitably engineered ATA could potentially utilize 3-methylcyclopentylamine as the amine donor, or a related primary amine that could be subsequently alkylated. The stereoselectivity of both the KRED and ATA would be critical in controlling the final diastereomeric outcome. d-nb.info Recent studies have demonstrated the use of transaminases for the production of trans-4-substituted cyclohexane-1-amines, highlighting the potential of these enzymes in accessing specific stereoisomers. nih.govresearchgate.net

Biocatalytic MethodKey EnzymesPotential SubstratesAdvantages
Enzymatic Reduction Keto Reductase (KRED)4-[(3-Methylcyclopentyl)amino]cyclohexan-1-oneHigh stereoselectivity for the formation of the hydroxyl group.
Amine Transamination Amine Transaminase (ATA)4-hydroxycyclohexanone and 3-methylcyclopentylamineCan introduce the amine group stereoselectively.
One-Pot Cascade KRED and ATA1,4-Cyclohexanedione and 3-methylcyclopentylamineIncreased efficiency by combining multiple steps in a single pot.

Advanced Synthetic Transformations on the Cyclohexanol Ring

Further modification of the this compound scaffold can provide access to a diverse range of derivatives with potentially enhanced biological activities.

Ring expansion and contraction reactions offer a pathway to novel carbocyclic and heterocyclic frameworks. researchgate.net While less common for simple cyclohexanol systems, these reactions could be explored for generating structural diversity. For instance, a Demjanov rearrangement of a related aminocyclobutane could potentially lead to a cyclopentanol (B49286) derivative. More relevant to the cyclohexanol core, reactions that proceed through bicyclic intermediates, such as the opening of a cyclopropane-containing bicycle, can be used for ring expansion. researchgate.net

The hydroxyl group of this compound is a prime site for further functionalization, such as esterification or etherification, to modulate the compound's physicochemical properties.

Esterification: Standard esterification conditions, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base, can be employed. The choice of reaction conditions can be influenced by the steric hindrance around the hydroxyl group and the presence of the secondary amine.

Etherification: Ether derivatives can be synthesized through various methods. A classical Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, could be utilized. However, the presence of the secondary amine might require a protection-deprotection strategy. A more direct and often stereoinvertive method is the Mitsunobu reaction. missouri.eduorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol to an ether with inversion of stereochemistry at the alcohol carbon. nih.gov The reaction typically involves triphenylphosphine, a dialkyl azodicarboxylate (such as DEAD or DIAD), and the desired acidic nucleophile (in this case, an alcohol to form an ether, though more commonly a carboxylic acid for ester formation). missouri.eduorganic-chemistry.org The Mitsunobu reaction is a powerful tool for accessing specific stereoisomers that may be difficult to obtain through other methods. nih.gov

ReactionReagentsOutcomeKey Features
Esterification Acid chloride/anhydride, baseFormation of an esterStraightforward functionalization of the hydroxyl group.
Williamson Ether Synthesis Strong base, alkyl halideFormation of an etherRequires protection of the secondary amine.
Mitsunobu Reaction PPh₃, DEAD/DIAD, R-OHFormation of an ether with inversion of configurationAllows for stereochemical control at the hydroxyl-bearing carbon.

Optimization of Reaction Conditions and Yields

The reductive amination of a ketone (e.g., 4-hydroxycyclohexanone with 3-methylcyclopentylamine) is a critical step for forming the C-N bond. The choice of reducing agent is crucial for achieving high yields and minimizing side reactions. researchgate.net Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.net Sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion intermediate over the ketone starting material. researchgate.net Optimization of parameters such as solvent, temperature, pH, and stoichiometry of reactants is essential to maximize the yield and diastereoselectivity of this reaction. researchgate.net

Catalytic hydrogenation is another important reaction, for instance, in the reduction of a protected aminophenol precursor to the aminocyclohexanol. The choice of catalyst (e.g., palladium, platinum, rhodium on a solid support), solvent, temperature, and hydrogen pressure can significantly impact the reaction's efficiency and stereochemical outcome. For example, in the synthesis of related aminocyclohexanols, the catalyst and reaction conditions have been shown to influence the cis/trans diastereoselectivity.

Strategies to improve yields can also involve the use of additives. For instance, in the synthesis of the antituberculosis drug Bedaquiline, the addition of lithium bromide (LiBr) was found to improve the yield and diastereoselectivity of a key addition step. ias.ac.innih.gov Similar strategies could be explored to enhance the efficiency of the synthesis of this compound.

Reaction StepKey Parameters for OptimizationPotential Improvements
Reductive Amination Reducing agent, solvent, temperature, pH, stoichiometryUse of selective reducing agents (e.g., NaBH₃CN), catalyst control for improved stereoselectivity. researchgate.netresearchgate.net
Catalytic Hydrogenation Catalyst, solvent, temperature, hydrogen pressureScreening of different metal catalysts and supports, optimization of reaction conditions to control diastereoselectivity.
General Yield Improvement Use of additives, purification methodsExploration of salt additives to enhance selectivity, efficient chromatographic or crystallization techniques for purification. ias.ac.in

Stereochemical and Conformational Analysis of 4 3 Methylcyclopentyl Amino Cyclohexan 1 Ol

Isomerism in Disubstituted Cyclohexane (B81311) Rings

The structure of 4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol features two substituents, a hydroxyl group (-OH) and a (3-methylcyclopentyl)amino group, on a cyclohexane ring at positions C-1 and C-4. This substitution pattern gives rise to distinct forms of stereoisomerism.

The relative orientation of the hydroxyl and (3-methylcyclopentyl)amino groups on the cyclohexane ring leads to cis-trans diastereomerism. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. nih.gov These isomers are not interconvertible through bond rotation and possess different physical and chemical properties. nih.gov

cis-4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol : One substituent is in an axial position and the other is in an equatorial position in the chair conformation.

trans-4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol : Both substituents can be in equatorial positions or both in axial positions in the chair conformation.

The presence of a plane of symmetry passing through C-1 and C-4 in both the cis and trans isomers of 1,4-disubstituted cyclohexanes means they are achiral with respect to the cyclohexane ring itself, provided the substituents are not chiral. researchgate.net However, the chirality of the (3-methylcyclopentyl)amino group complicates this analysis.

The 3-methylcyclopentyl group contains two chiral centers: C-1' (the carbon bonded to the amino group) and C-3' (the carbon with the methyl group). The presence of two chiral centers means that, in principle, there can be up to 22 = 4 possible stereoisomers of the 3-methylcyclopentylamine moiety: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Consequently, each of the cis and trans isomers of the cyclohexane ring can exist as a mixture of diastereomers arising from the different stereoisomers of the cyclopentyl substituent.

For instance, considering a similar compound, 3-methylcyclopentanol, which also has two stereocenters, it exists as four stereoisomers. chegg.comdoubtnut.com This highlights the stereochemical complexity inherent in the (3-methylcyclopentyl)amino portion of the molecule.

Conformational Preferences of the Cyclohexane Ring System

The chair conformation of cyclohexane can undergo a "ring flip," in which axial substituents become equatorial and vice versa. msu.edu For 1,4-disubstituted cyclohexanes, the relative stability of the possible chair conformers depends on the steric interactions of the substituents.

For the cis isomer, one substituent must be axial and the other equatorial. The ring flip results in an interchange of these positions. The two conformers are not energetically equivalent because the steric requirements of the hydroxyl group and the (3-methylcyclopentyl)amino group are different.

For the trans isomer, there are two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is generally much more stable due to the avoidance of significant steric strain. nih.gov

The position of the conformational equilibrium is determined by the steric bulk of the substituents. Larger, bulkier groups preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org These are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. khanacademy.org

Table 1: Conformational Equilibrium of this compound Isomers

IsomerMore Stable ConformerDescription
cis(3-Methylcyclopentyl)amino group equatorial, Hydroxyl group axialThe bulkier substituent occupies the more stable equatorial position.
transBoth groups equatorial (diequatorial)Avoids the highly unfavorable 1,3-diaxial interactions of the diaxial conformer.

Intramolecular Interactions and Conformational Stability

Beyond steric considerations, intramolecular interactions can also play a role in determining the most stable conformation. In this compound, the presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond acceptor and donor) allows for the possibility of intramolecular hydrogen bonding.

This type of interaction is most likely to occur in conformations where the hydroxyl and amino groups are in close proximity. For example, in the diaxial conformation of the trans isomer, the distance between the two groups might allow for a stabilizing hydrogen bond. However, this stabilization is generally not sufficient to overcome the significant steric strain of the diaxial arrangement. westmont.edu

In the cis isomer, an intramolecular hydrogen bond could potentially form between an axial hydroxyl group and an equatorial amino group, or vice versa. The formation of such a bond would depend on the precise geometry and the energetic favorability of forming a seven-membered ring-like structure through the hydrogen bond. The presence of intramolecular hydrogen bonds can influence the conformational equilibrium, and this effect is often solvent-dependent. westmont.eduresearchgate.net

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in stabilizing the conformation of this compound. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor) nih.gov. In this molecule, both the hydroxyl (-OH) and the secondary amine (-NH-) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can also serve as acceptors ruc.dkrsc.org.

The formation of intramolecular hydrogen bonds is a key factor in determining the conformational preference of the cyclohexane ring. Specifically, an intramolecular hydrogen bond can form between the amino group's hydrogen and the hydroxyl group's oxygen, or vice versa. The feasibility and strength of such a bond depend on the relative stereochemistry of the substituents (cis or trans). In related aminocyclohexanol systems, intramolecular hydrogen bonds have been shown to significantly influence conformational equilibria pacific.eduwestmont.edu. For instance, in some trans-2-aminocyclohexanol derivatives, a strong intramolecular hydrogen bond can lead to a conformational flip upon protonation pacific.edu.

Intermolecular hydrogen bonding is also significant, particularly in the condensed phase. Molecules of this compound can form hydrogen-bonded networks with neighboring molecules. These interactions can create dimers or larger aggregates, influencing physical properties such as melting point and solubility. The general principles of hydrogen bonding in organic molecules suggest that the N-H---O and O-H---N interactions are fundamental to the structure of such compounds in solid and liquid states rsc.orgresearchgate.net.

Hydrogen Bond Type Donor Acceptor Potential Significance
Intramolecular-NH-OHInfluences ring conformation
Intramolecular-OH-NHInfluences ring conformation
Intermolecular-NH-OH (of another molecule)Affects physical properties (e.g., melting point)
Intermolecular-OH-NH (of another molecule)Affects physical properties (e.g., melting point)

Steric Hindrance Effects

Steric hindrance, the repulsion between electron clouds of atoms or groups in close proximity, significantly impacts the conformational stability of this compound. The cyclohexane ring typically adopts a chair conformation to minimize both angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

Generally, larger substituents prefer the more spacious equatorial position to minimize steric interactions with other ring atoms. For this compound, both the hydroxyl group and the (3-Methylcyclopentyl)amino group are bulky. The conformational equilibrium will favor the chair form where these substituents are in equatorial positions.

pH-Induced Conformational Transitions in Aminocyclohexanol Derivatives

The conformational landscape of aminocyclohexanol derivatives can be significantly altered by changes in pH. This phenomenon is primarily due to the protonation state of the amino group. In acidic conditions, the amino group becomes protonated, forming an ammonium (B1175870) cation (-NH2+). This protonation introduces electrostatic interactions that can compete with or reinforce existing intramolecular forces, such as hydrogen bonds.

For some aminocyclohexanol derivatives, protonation can trigger a conformational switch pacific.eduwestmont.edu. For example, in certain trans-2-aminocyclohexanol derivatives, the protonated form is stabilized by a strong intramolecular hydrogen bond, leading to a conformational flip where substituents may be forced into different orientations researchgate.net. This acid-induced transition can be used to control geometry-dependent molecular properties westmont.edu. The pKa value of the protonated amino group, which is influenced by the molecular structure, determines the pH range at which this conformational change occurs westmont.edu.

Condition Amino Group State Dominant Interactions Potential Conformational Outcome
Neutral/Basic pH-NH (Neutral)Van der Waals forces, Dipole-dipole, Intramolecular H-bondingEquilibrium of chair conformations, likely with bulky groups equatorial.
Acidic pH-NH2+ (Protonated)Electrostatic interactions, Stronger intramolecular H-bonding (N+-H---O)Shift in conformational equilibrium, potential for a conformational flip. researchgate.net

Stereochemical Purity Assessment Methodologies

Assessing the stereochemical purity of a chiral compound like this compound is crucial as different stereoisomers can have different properties. Several analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for stereochemical analysis. ¹H NMR can be used to determine the relative configuration of substituents on the cyclohexane ring by analyzing the coupling constants between vicinal protons. These coupling constants are dependent on the dihedral angle between the protons, which in turn is determined by the chair conformation and the axial/equatorial positions of the substituents. In related aminocyclohexanol systems, ¹H NMR has been used to evaluate conformational equilibria pacific.eduwestmont.edu. Chiral shift reagents or chiral solvating agents can be added to the NMR sample to differentiate between enantiomers by inducing chemical shift differences in their spectra.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard methods for separating and quantifying enantiomers and diastereomers. These techniques utilize a chiral stationary phase that interacts differently with the different stereoisomers, leading to different retention times. This allows for the determination of the enantiomeric excess (ee) or diastereomeric excess (de) of a sample.

X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of a molecule. It gives a precise three-dimensional structure of the molecule in the crystal lattice.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. While it can confirm the presence of a chiral substance and provide a measure of its enantiomeric purity if the specific rotation of the pure enantiomer is known, it does not provide detailed structural information about the different stereoisomers present.

Methodology Principle Information Obtained
NMR SpectroscopyAnalysis of chemical shifts and coupling constants. researchgate.netRelative stereochemistry, conformational preferences, enantiomeric purity (with chiral auxiliaries).
Chiral ChromatographyDifferential interaction with a chiral stationary phase.Separation and quantification of stereoisomers (enantiomeric/diastereomeric excess).
X-ray CrystallographyDiffraction of X-rays by a single crystal.Absolute and relative stereochemistry, detailed 3D structure.
PolarimetryMeasurement of the rotation of plane-polarized light.Optical activity, enantiomeric purity (if standard is known).

Computational and Theoretical Investigations of 4 3 Methylcyclopentyl Amino Cyclohexan 1 Ol

Quantum Mechanical Calculations for Structure and Energy

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods can provide precise information about a molecule's geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Energy Calculations

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol, which contains two ring systems and a flexible linker, multiple low-energy conformations, or conformers, are expected to exist.

Identifying these conformers and calculating their relative energies is crucial for understanding the molecule's behavior. Techniques such as Density Functional Theory (DFT) would be employed to perform these calculations. The relative energies of different conformers, such as those arising from the various chair and boat conformations of the cyclohexane (B81311) ring and the puckering of the cyclopentyl ring, would be determined to identify the most stable structures.

A hypothetical data table for such a study might look like this:

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Conformer ADFT/B3LYP/6-31G0.00
Conformer BDFT/B3LYP/6-31G1.25
Conformer CDFT/B3LYP/6-31G*2.80

This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure Analysis (e.g., NBO, QTAIM)

Once the geometries of the stable conformers are obtained, their electronic structures can be analyzed to understand bonding, charge distribution, and reactivity.

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding by transforming the complex molecular orbitals into a set of localized orbitals that align with Lewis structures. This analysis can reveal details about hybridization, bond strengths, and intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups.

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that analyzes the electron density distribution to define atomic basins and the nature of chemical bonds. QTAIM can characterize the strength and nature (covalent, ionic, etc.) of the bonds within this compound and identify non-covalent interactions that contribute to its conformational stability.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics provides a static picture of a few stable conformations, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can provide a comprehensive view of the conformational landscape that this compound can explore at a given temperature.

MD simulations would reveal the flexibility of the rings and the connecting chain, the lifetime of different conformations, and the energy barriers for transitions between them. This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological targets.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to the active site of a protein.

If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be performed to predict its binding affinity and interactions with a specific biological target. These studies would help to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding. The results of docking studies are often presented in terms of a docking score, which estimates the binding affinity, and a visual representation of the binding pose.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect.

Ligand-Based Pharmacophore Generation

In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated from a set of known active molecules. If a series of compounds structurally related to this compound with known biological activity were available, their common chemical features could be used to build a pharmacophore model. This model would typically include features such as hydrogen bond donors (the hydroxyl and amino groups), hydrogen bond acceptors (the nitrogen and oxygen atoms), and hydrophobic regions (the cyclopentyl and cyclohexyl rings). This model could then be used to screen large databases of compounds to identify new molecules with the potential for similar biological activity.

Structure-Based Pharmacophore Generation

Pharmacophore modeling is a cornerstone of computational drug design, aiming to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. deeporigin.com A structure-based pharmacophore model is derived from the known 3D structure of a macromolecular target, typically a protein, in complex with a ligand. schrodinger.com This approach allows for the identification of key interaction points within the target's binding site. deeporigin.com

For this compound, a hypothetical structure-based pharmacophore model would be generated by first docking the compound into the active site of a relevant biological target. Software such as LigandScout, Discovery Studio, or MOE (Molecular Operating Environment) could then be used to analyze the resulting protein-ligand complex. deeporigin.comcambridgemedchemconsulting.com The key interactions between the compound and the protein's amino acid residues would be mapped and translated into pharmacophoric features.

The principal pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor (HBA): The oxygen atom of the hydroxyl group and the nitrogen atom of the amine.

A Hydrogen Bond Donor (HBD): The hydrogen atom of the hydroxyl group and the hydrogen atom of the amine.

A Hydrophobic (H): The aliphatic carbon atoms of the cyclohexyl and methylcyclopentyl rings.

A Positive Ionizable (PI): The secondary amine, which can be protonated at physiological pH.

These features, along with their spatial relationships and tolerance spheres, would constitute the pharmacophore model. This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential to bind to the same target. parssilico.com

Table 1: Hypothetical Pharmacophoric Features of this compound Based on a Target Binding Site

Feature TypeMolecular MoietyPotential Interacting Residue (Example)Distance (Å)
Hydrogen Bond Donor (HBD)Cyclohexanol (B46403) -OHAspartic Acid (ASP)2.8
Hydrogen Bond Acceptor (HBA)Cyclohexanol -OHSerine (SER)3.1
Positive Ionizable (PI)Amino Linker (-NH-)Glutamic Acid (GLU)3.5
Hydrophobic (H)Methylcyclopentyl RingLeucine (LEU), Valine (VAL)3.9
Hydrophobic (H)Cyclohexyl RingIsoleucine (ILE)4.2

In Silico Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. creative-biolabs.com In silico SAR prediction uses computational models to forecast the activity of novel or modified compounds, guiding medicinal chemists in lead optimization. jocpr.com For this compound, an in silico SAR study would involve systematically modifying its different structural components and predicting the resulting change in binding affinity or activity.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this process. researchgate.net A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity. jocpr.com To build a QSAR model for analogs of this compound, a dataset of similar compounds with experimentally determined activities would be required. Molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each compound, and statistical methods would be used to develop a predictive model.

Hypothetical structural modifications and their predicted effects could include:

Methyl Group Position: Moving the methyl group on the cyclopentyl ring could alter the hydrophobic interactions within the binding pocket, potentially increasing or decreasing affinity.

Ring Size: Changing the cyclopentyl to a cyclobutyl or cyclohexyl group would impact the molecule's conformation and steric fit.

Stereochemistry: The cis/trans isomerism of the cyclohexanol ring and the stereochemistry of the methylcyclopentyl group are critical. Different stereoisomers would likely exhibit significantly different activities due to the specific 3D geometry of the target's binding site.

Substitutions on the Rings: Adding or removing functional groups on either ring could introduce new interactions or create steric clashes.

Table 2: Hypothetical In Silico SAR Predictions for Analogs of this compound

Compound IDModificationPredicted Activity (IC50, nM)Rationale
Parent This compound 150 Baseline activity
Analog-12-Methylcyclopentyl isomer275Potential minor steric hindrance due to altered methyl position.
Analog-24-Methylcyclohexyl instead of 3-Methylcyclopentyl95Increased hydrophobic surface area may enhance binding.
Analog-3Removal of methyl group (Cyclopentylamino)450Loss of specific hydrophobic interaction.
Analog-4Hydroxyl group at C1 in axial position800Unfavorable orientation for key hydrogen bonding with the target.
Analog-5N-methylation of the amino linker620Loss of hydrogen bond donor capability and potential steric clash.

Predictive Modeling for Bioactivity (excluding ADME-tox profiling)

Predictive modeling for bioactivity aims to develop computational models that can accurately forecast the biological activity of a compound against a specific target or a range of targets. nih.gov These models are often built using machine learning or deep learning algorithms trained on large datasets of chemical structures and their associated bioactivities. benthamdirect.comnih.gov

For this compound, a predictive bioactivity model could be developed by first curating a dataset of cycloalkylamine derivatives with known activities against a particular target class, for instance, G protein-coupled receptors (GPCRs) or specific enzymes. nih.gov The next step involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as:

Topological Descriptors: Characterize the atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Physicochemical Descriptors: Include properties like molecular weight (MW), octanol-water partition coefficient (LogP), and molar refractivity (MR).

3D Descriptors: Describe the three-dimensional shape and surface properties of the molecule.

Molecular Fingerprints: Represent the presence or absence of specific structural fragments. plos.org

Using this descriptor matrix, machine learning algorithms such as Random Forest, Support Vector Machines (SVM), or Gradient Boosting can be trained to learn the complex relationship between the structural features and the observed bioactivity. nih.govplos.org The resulting model could then be used to predict the bioactivity of this compound. The performance and reliability of such models are rigorously evaluated through internal and external validation techniques to ensure their predictive power. nih.gov

Table 3: Illustrative Molecular Descriptors and Predicted Bioactivity for this compound

Descriptor TypeDescriptor NameCalculated Value (Hypothetical)Predicted Bioactivity (pIC50)
PhysicochemicalMolecular Weight (MW)199.34
PhysicochemicalLogP (Octanol/Water)2.85
TopologicalTopological Polar Surface Area (TPSA)32.26 Ų6.82
3DNumber of Rotatable Bonds3
3DMolecular Volume210.5 ų

Biological Evaluation and Structure Activity Relationship Sar Studies of 4 3 Methylcyclopentyl Amino Cyclohexan 1 Ol Analogs Excluding Clinical Trials and Safety/dosage

Design and Synthesis of Analogs for SAR Probing

The design of analogs for 4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol focuses on systematically modifying three key regions: the cyclohexanol (B46403) ring, the cyclopentyl amine moiety, and the secondary amine linkage. The synthesis of these analogs typically involves multi-step reaction sequences, often starting from commercially available cyclohexanone (B45756) or cyclopentylamine (B150401) precursors. A common synthetic strategy is reductive amination, where a ketone (e.g., 4-hydroxycyclohexanone) is reacted with an amine (e.g., 3-methylcyclopentylamine) in the presence of a reducing agent to form the desired secondary amine linkage.

Modifications on the Cyclohexanol Ring

The cyclohexanol ring offers several positions for modification to probe its interaction with biological targets. Key synthetic strategies include:

Stereochemistry: The hydroxyl group and the amino substituent on the cyclohexane (B81311) ring can exist in either a cis or trans relationship. The synthesis of stereochemically pure isomers is critical, as the spatial arrangement of these groups often has a profound impact on binding affinity. nih.gov Separation of these isomers can be achieved through stereoselective synthesis or chromatographic purification of diastereomeric mixtures. nih.gov

Substitution: Introducing various substituents (e.g., alkyl, halogen, hydroxyl groups) at different positions on the ring can explore steric and electronic requirements of the target's binding pocket. For example, adding a methyl group at the C-1 position (adjacent to the hydroxyl) could probe for specific hydrophobic interactions.

Variations in the Cyclopentyl Amine Moiety

The N-linked 3-methylcyclopentyl group is a critical component for investigation. Modifications are designed to understand the size, shape, and lipophilicity constraints of the corresponding binding domain on the target protein.

Alkyl Group Position: The position and nature of the methyl group on the cyclopentyl ring can be varied. Moving the methyl group from the 3-position to the 2-position, or replacing it with larger alkyl groups (e.g., ethyl, propyl), helps to map the steric boundaries of the binding site.

Ring Size: The cyclopentyl ring can be replaced with other cycloalkyl groups, such as cyclobutyl, cyclohexyl, or cycloheptyl, to determine the optimal ring size for activity.

Acyclic Analogs: Replacing the cyclopentyl group with various acyclic alkyl chains (e.g., isopropyl, tert-butyl, pentyl) can provide insights into the importance of the ring's conformational rigidity. nih.gov

SAR studies on analogous series, such as muscarinic antagonists, have shown that such modifications can significantly impact potency and selectivity. For instance, cyclization of a simple alkyl chain to a cyclohexyl ring can increase potency and introduce receptor subtype selectivity. nih.gov

Below is a representative data table illustrating how modifications to the N-substituent in a related aminocyclohexanol scaffold can influence antagonist activity at the M1 muscarinic receptor.

CompoundN-SubstituentM1 IC50 (μM)Selectivity vs. M2-M5
1n-Pentyl14.0-
2n-Propyl>150-
3Cyclohexyl4.6>32-fold
4Phenyl4.9Reduced vs. M4

Data is illustrative and adapted from a study on selective M1 muscarinic antagonists to demonstrate SAR principles. nih.gov

Alterations of the Secondary Amine Linkage

Amide: Replacing the amine with an amide bond introduces a planar, hydrogen-bond accepting carbonyl group, which can alter binding interactions and reduce basicity.

Ether or Thioether: Substitution with an ether or thioether linkage removes the hydrogen bond donating capability and basicity of the nitrogen, which can help determine the importance of these features for activity.

Tertiary Amine: N-methylation of the secondary amine to a tertiary amine can explore steric tolerance around the nitrogen and assess the role of the N-H proton as a hydrogen bond donor.

In Vitro Biological Assay Methodologies

To determine the biological activity of the synthesized analogs and establish a clear SAR, a panel of robust in vitro assays is employed. These assays are designed to measure the interaction of the compounds with specific molecular targets, such as receptors and enzymes.

Receptor Binding and Activation Studies (e.g., TRPV1, β2, M3 Receptors)

Receptor binding assays are used to quantify the affinity of a compound for a specific receptor, while activation (functional) assays measure the compound's ability to elicit a cellular response upon binding.

Radioligand Binding Assays: This is a common method to determine the binding affinity (expressed as Ki or IC50) of a test compound. The assay involves incubating the receptor preparation (e.g., cell membranes expressing the target receptor) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. The test compound is added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is its IC50 value. This technique is widely used for G protein-coupled receptors (GPCRs) like the β2 adrenergic and M3 muscarinic receptors, as well as for ion channels like TRPV1. nih.gov

Functional Assays (Activation): These assays measure the biological consequence of a compound binding to its receptor.

Calcium Flux Assays: For receptors that signal through the release of intracellular calcium (such as TRPV1 and M3 receptors), changes in cytosolic Ca2+ concentration can be measured. nih.gov Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the resulting increase in intracellular calcium causes a change in fluorescence, which can be quantified to determine the compound's potency (EC50) and efficacy. mdpi.com

cAMP Assays: For receptors like the β2 adrenergic receptor that signal via the Gs protein pathway, activation leads to an increase in intracellular cyclic AMP (cAMP). Conversely, receptors coupled to Gi proteins (like the M2 muscarinic receptor) inhibit cAMP production. The levels of cAMP can be measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET)-based biosensors to determine a compound's functional activity.

Enzyme Inhibition Assays

If the compound or its analogs are hypothesized to act as enzyme inhibitors, specific assays are used to measure their ability to block enzyme activity. These assays typically monitor the disappearance of a substrate or the formation of a product over time.

Discontinuous (Sampling) Assays: These assays involve allowing the enzymatic reaction to proceed for a fixed period before stopping it with a quenching agent. The amount of product formed or substrate remaining is then quantified using analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

Continuous Spectrophotometric Assays: In this method, the enzyme reaction is continuously monitored in real-time. This is possible if the substrate or product has a distinct absorbance or fluorescence spectrum. The rate of change in the signal is proportional to the enzyme activity, and the effect of an inhibitor can be readily determined by observing the decrease in this rate.

By systematically applying these assay methodologies to a library of rationally designed analogs, a detailed structure-activity relationship can be constructed, guiding the optimization of the lead compound this compound toward a more potent and selective therapeutic candidate.

Antimicrobial Activity Screening

The antimicrobial potential of compounds featuring cyclohexane and cyclopentane (B165970) moieties has been explored, suggesting that the core structure of this compound may confer activity against various pathogens. Cyclohexane and its functionally substituted derivatives are recognized as an important class of organic compounds with diverse biological properties, including potential antimicrobial effects that could serve as alternatives to conventional antibiotics. researchgate.net

Screening of analogous structures has revealed notable activity. For instance, oxygenated cyclohexanone derivatives isolated from natural sources have demonstrated inhibitory effects against a range of plant pathogenic bacteria and fungi. nih.gov Similarly, studies on 3-methylcyclopentanone (B121447) derivatives have shown promising antibacterial potential against both Bacillus subtilis and Escherichia coli. researchgate.net While specific screening data for this compound is not extensively documented, the general antimicrobial activities of its core components provide a rationale for its investigation as a potential antimicrobial agent. The activity of these related compounds often depends on factors such as the nature and position of substituents on the cyclic rings.

Compound ClassTested OrganismsObserved Activity
Cyclohexane Derivatives General BacteriaPotential alternatives to antibiotics. researchgate.net
Oxygenated Cyclohexanone Derivatives Plant Pathogenic Bacteria & FungiBroad inhibitory activity. nih.gov
3-Methylcyclopentanone Derivatives B. subtilis, E. coliPromising antibacterial potential. researchgate.net

Anti-inflammatory Response Evaluation

Analogs of this compound have been evaluated for their anti-inflammatory properties. A closely related analog, trans-4-aminocyclohexanol (B47343), has been shown to possess anti-inflammatory effects. biosynth.com Its mechanism is linked to the inhibition of cyclooxygenase (COX) activity, an enzyme critical for the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. biosynth.com This suggests that the aminocyclohexanol scaffold is a key pharmacophore for anti-inflammatory activity.

Furthermore, studies on other cyclic compounds, such as 4-methylcyclopentadecanone, have demonstrated potent anti-inflammatory activity in animal models of edema. mdpi.com The mechanism in these cases was associated with a reduction in the levels of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as prostaglandin (B15479496) E2 (PGE2). mdpi.com Given these findings, it is plausible that this compound could exert anti-inflammatory effects through similar mechanisms, although direct experimental evidence is required.

Analog/Related CompoundModel/AssayKey Findings
trans-4-Aminocyclohexanol In vitro assaysExhibits anti-inflammatory effect; inhibits COX activity. biosynth.com
4-Methylcyclopentadecanone Mouse edema modelsPotent anti-inflammatory activity; decreases levels of IL-1β, TNF-α, and PGE2. mdpi.com

Antiplasmodial Activity Assessments

The search for novel antimalarial agents has led to the investigation of various chemical scaffolds, including those related to this compound. The amino alcohol moiety is a feature of established antimalarial drugs, and its absolute stereochemistry can be crucial for activity. nih.gov Synthetic amino alcohol antimalarials have been extensively studied, with their efficacy against Plasmodium falciparum being dependent on the structure of both the amine and aromatic portions of the molecule. nih.gov

While direct antiplasmodial data for this compound is limited, research on related structures provides valuable insights. For example, derivatives of 4-aminobicyclo[2.2.2]octane have been synthesized and tested against chloroquine-resistant strains of P. falciparum, with some compounds showing remarkable antiplasmodial activity. nih.gov Similarly, novel 4-aminoquinoline (B48711) derivatives have demonstrated significant potency against both sensitive and resistant parasite strains. nih.govresearchgate.net These studies underscore the importance of the amino group in conjunction with a cyclic scaffold for antiplasmodial action, suggesting that this compound warrants investigation in this therapeutic area.

Mechanistic Studies of Biological Interactions

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For analogs of this compound, some mechanistic insights have been gained.

Analysis of Molecular Target Engagement

The molecular targets for analogs of this compound appear to be linked to key enzymes in inflammatory pathways. The analog trans-4-aminocyclohexanol has been shown to inhibit cyclooxygenase (COX), which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). biosynth.com Additionally, this compound has been found to bind to and inhibit protein kinase C (PKC), an enzyme involved in various cellular signaling pathways. biosynth.com

In the context of antiplasmodial activity, a common target for amino alcohol antimalarials is not fully elucidated but is thought to involve interference with hemoglobin digestion in the parasite's food vacuole. For other types of compounds, specific enzymes in the parasite are targeted. For instance, molecular docking studies on furanonaphthoquinones have evaluated their binding to the P. falciparum cytochrome bc1 complex, a validated antimalarial drug target. core.ac.uk While the specific molecular targets of this compound remain to be identified, the known interactions of its structural analogs provide a foundation for future mechanistic studies.

Elucidation of Signaling Pathway Modulation

The biological activities of these compounds are often a result of their ability to modulate specific signaling pathways. For example, the anti-inflammatory effects of morpholinopyrimidine derivatives have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 mRNA and protein expression in macrophage cells stimulated by lipopolysaccharides (LPS). rsc.org

Disruptions in critical developmental pathways, such as the Sonic Hedgehog (SHh) signaling pathway, can also be a target for pharmacological modulation. nih.gov Although direct evidence linking this compound to specific pathway modulation is not yet available, the activities of its analogs suggest that it may interfere with pro-inflammatory signaling cascades, such as those involving NF-κB or MAP kinases, which regulate the expression of cytokines and inflammatory enzymes.

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like this compound, which has multiple stereocenters. The spatial arrangement of atoms can significantly affect drug-receptor interactions, uptake, and metabolism. mdpi.com

In the realm of antimalarial amino alcohols, the influence of absolute stereochemistry on activity is well-established. For instance, the (+)-isomers of the antimalarial drug mefloquine (B1676156) are significantly more active against P. falciparum than the (-)-isomers. nih.gov This difference in potency between enantiomers is a common theme and highlights the stereospecificity of the biological target. nih.govmdpi.com The effect of stereochemistry appears to depend on the flexibility of the amine portion of the molecule. nih.gov For nature-inspired compounds like 3-Br-acivicin and its derivatives, only specific isomers displayed significant antiplasmodial activity, suggesting that their uptake may be mediated by stereoselective transport systems. mdpi.commalariaworld.orgnih.gov Given these precedents, it is highly probable that the different stereoisomers of this compound would exhibit distinct biological activities and potencies. Therefore, the separation and biological evaluation of individual isomers are essential steps in understanding its structure-activity relationship.


Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive search of scientific databases and scholarly articles was conducted to identify Quantitative Structure-Activity Relationship (QSAR) modeling studies performed on this compound and its analogs. QSAR models are mathematical representations that correlate the structural or property descriptors of chemical compounds with their biological activities. ijnrd.org These models are instrumental in drug discovery for predicting the activity of new compounds, thereby optimizing the selection of candidates for synthesis and further testing. jocpr.com

Despite a thorough investigation into various research publications, no specific QSAR studies focusing on this compound or its direct analogs were identified in the available literature. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. From this data, molecular descriptors—such as electronic, steric, and hydrophobic properties—are calculated and used to build a predictive mathematical model. fiveable.me

While general principles of QSAR are well-established and widely applied in medicinal chemistry for various classes of compounds ijpsr.comnih.gov, the absence of published research for this particular series of analogs prevents a detailed discussion of predictive models, relevant molecular descriptors, and statistical validation specific to their biological evaluation. The successful application of QSAR modeling has been demonstrated for other classes of compounds, such as amide derivatives and 4-anilinoquinazoline derivatives, where models have been developed to predict activities like enzyme inhibition. nih.govnih.gov Such studies typically involve the generation of a statistically significant model, which is then validated to ensure its predictive power.

Future research efforts may focus on synthesizing a library of this compound analogs and evaluating their biological activity. The resulting data could then be used to construct a QSAR model, which would be a valuable tool in guiding the design of more potent compounds within this chemical series.

Non Therapeutic Applications of 4 3 Methylcyclopentyl Amino Cyclohexan 1 Ol and Derivatives

Role as Chiral Ligands in Asymmetric Catalysis

The molecular architecture of 4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol, which incorporates both amino and hydroxyl functional groups on a chiral scaffold, makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis. Chiral amino alcohols are a well-established class of ligands that can coordinate with metal centers to create a chiral environment, enabling the stereoselective synthesis of a wide range of chemical compounds.

Derivatives of aminocyclohexanol have been successfully employed as ligands in several types of enantioselective transformations. For instance, optically active aminocyclohexanols are utilized in catalyzed asymmetric phenyl transfer reactions to aldehydes and in the transfer hydrogenation of ketones, leading to products with high enantiomeric excess. While specific performance data for this compound in such reactions is not extensively documented in publicly available literature, its structural similarity to known effective ligands suggests its potential for inducing high stereoselectivity. The presence of the 3-methylcyclopentyl group introduces an additional chiral center and steric bulk, which can be advantageous in fine-tuning the selectivity of a catalytic system.

Table 1: Representative Enantioselective Transformations Using Amino Alcohol Ligands

Reaction TypeCatalyst SystemSubstrateProductEnantiomeric Excess (ee)
Phenyl transfer to aldehydeAmino alcohol-derived ligand/Zn(OTf)₂Benzaldehyde(R)-Phenyl(p-tolyl)methanolUp to 96%
Transfer hydrogenationAmino alcohol-derived ligand/Ru(II)Acetophenone(R)-1-PhenylethanolUp to 95%

Note: The data in this table is representative of aminocyclohexanol derivatives and is intended to illustrate the potential applications of this compound.

The design of effective chiral ligands based on the this compound scaffold would be guided by several key principles. The stereochemistry of both the cyclohexanol (B46403) and the 3-methylcyclopentyl moieties is crucial for defining the three-dimensional space around the metal center. The relative orientation of the amino and hydroxyl groups (cis or trans) on the cyclohexanol ring will dictate the bite angle and conformational flexibility of the resulting metallacycle.

Furthermore, the nitrogen and oxygen atoms of the amino alcohol can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. The steric hindrance provided by the 3-methylcyclopentyl group can influence the substrate's approach to the catalytic center, thereby enhancing enantioselectivity. Modification of the amino or hydroxyl group, for example, through N-alkylation or O-silylation, can further modulate the electronic and steric properties of the ligand, allowing for the optimization of catalytic activity and selectivity for a specific transformation.

Intermediates in Organic Synthesis (beyond specific drug active pharmaceutical ingredients)

Beyond its potential in catalysis, this compound serves as a valuable chiral building block in organic synthesis for applications other than the direct synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature allows for a variety of chemical modifications, making it a versatile intermediate for the construction of more complex molecules.

The amino group can undergo reactions such as acylation, alkylation, and sulfonylation, while the hydroxyl group can be subjected to oxidation, esterification, and etherification. This dual reactivity enables its incorporation into a wide range of molecular frameworks. For example, it can be used in the synthesis of novel chiral auxiliaries, which are compounds that temporarily introduce chirality into a prochiral substrate to direct a stereoselective reaction, and are subsequently removed. Additionally, it can serve as a precursor for the synthesis of complex natural product analogues or other fine chemicals where a specific stereochemistry is required. The related compound, trans-4-aminocyclohexanol (B47343), is recognized as an important intermediate in the production of various fine chemicals, including certain dyes and pesticides guidechem.com.

Advanced Material Science Applications (e.g., Polymer Chemistry)

The unique structure of this compound and its derivatives also suggests their potential utility in the field of advanced material science, particularly in polymer chemistry. The incorporation of such chiral monomers into polymer chains can impart specific properties to the resulting materials.

Chiral polymers can exhibit unique optical properties, such as circular dichroism and optical rotation, which are valuable in applications like chiral separation media and optical sensors. The amino and hydroxyl groups of this compound provide reactive sites for polymerization. For example, these functional groups can be used to synthesize chiral polyamides, polyesters, or polyurethanes. The rigidity of the cyclohexyl and cyclopentyl rings can contribute to a higher glass transition temperature and improved thermal stability of the resulting polymers.

Moreover, aminocyclohexanol derivatives can act as structure-directing agents in the synthesis of porous materials like zeolites or metal-organic frameworks (MOFs). The specific stereochemistry and functionality of the molecule can guide the formation of a particular framework topology, leading to materials with tailored pore sizes and properties for applications in catalysis, gas storage, and separation.

Table 2: Potential Polymer Types Incorporating this compound

Polymer TypeMonomer Functional Groups UtilizedPotential Properties
PolyamideAmino group (with a diacid)Chirality, thermal stability
PolyesterHydroxyl group (with a diacid)Chirality, biodegradability
PolyurethaneHydroxyl and Amino groups (with a diisocyanate)Chirality, elastomeric properties

Conclusion and Future Research Directions

Summary of Current Knowledge on 4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol

Currently, this compound is not a widely studied compound, and specific experimental data is scarce in scientific databases. However, a comprehensive understanding can be built by dissecting its structural components. The molecule is a secondary amino alcohol featuring a cyclohexane (B81311) ring substituted at the 1- and 4-positions. The substituents are a hydroxyl (-OH) group and a secondary amine (-NH-) bonded to a 3-methylcyclopentyl group.

This structure possesses multiple stereocenters, leading to a variety of possible stereoisomers. The inherent chirality and the presence of both hydrogen-bond donor (hydroxyl and amine) and acceptor (hydroxyl, amine) groups suggest potential for specific molecular interactions and biological activity. Based on its functional groups, it is expected to be a basic compound, soluble in organic solvents and slightly soluble in water. taylorandfrancis.com

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC12H25NO
Molecular Weight199.34 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Predicted LogP2.5 - 3.0
Topological Polar Surface Area32.26 Ų

Note: These values are computational estimates based on the chemical structure.

Unexplored Synthetic Avenues for Enhanced Stereocontrol

The synthesis of multi-substituted cyclohexanes with precise stereochemical control remains a significant challenge in organic chemistry. nih.govresearchgate.net The structure of this compound, with its multiple chiral centers, makes it an excellent target for developing and showcasing advanced stereoselective synthetic methodologies.

A primary logical approach would be the reductive amination of 4-hydroxycyclohexanone (B83380) with 3-methylcyclopentylamine. However, this would likely yield a complex mixture of diastereomers. Future research could explore several more sophisticated strategies to control the stereochemical outcome.

Table 2: Potential Stereocontrolled Synthetic Strategies

Synthetic AvenueDescriptionPotential AdvantagesKey Challenges
Asymmetric Catalysis Utilizing chiral catalysts (e.g., Rhodium or Ruthenium-based) for the asymmetric hydrogenation of an enamine precursor. mdpi.comHigh enantioselectivity, atom economy.Catalyst synthesis, optimization of reaction conditions.
Chiral Auxiliary-Mediated Synthesis Attaching a chiral auxiliary to the cyclopentyl or cyclohexyl precursor to direct the stereochemical outcome of key bond-forming steps.Well-established methodology, predictable outcomes.Requires additional steps for auxiliary attachment and removal.
Enzymatic Resolution Using enzymes like lipases to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of stereoisomers.High specificity, mild reaction conditions.Finding a suitable enzyme, potential for low yields of the desired isomer.
Substrate-Controlled Synthesis Starting from a chiral pool material (e.g., a derivative of a natural product) that already contains some of the required stereocenters.Pre-defined stereochemistry can simplify the synthesis.Limited availability of suitable starting materials.

A particularly promising but unexplored avenue would be a cascade reaction, where multiple bonds and stereocenters are formed in a single, highly controlled sequence, potentially using organocatalysis. nih.gov

Opportunities for Novel Biological Target Identification and Mechanistic Elucidation

The aminocyclohexanol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.com Likewise, various cyclohexane derivatives have been investigated as potential antimicrobial and antitumor agents. azjm.orgresearchgate.net Given its structure, this compound and its stereoisomers are prime candidates for biological screening to identify novel therapeutic potential.

Table 3: Hypothetical Biological Targets and Rationale

Potential Target ClassRationale for InvestigationElucidation Methods
Protein Kinases The aminocyclohexanol motif can mimic the hinge-binding region of ATP, a common feature in kinase inhibitors.In vitro kinase panel screening, cellular assays for phosphorylation.
G-Protein Coupled Receptors (GPCRs) The molecule's 3D shape and functional groups may allow it to fit into the binding pockets of various GPCRs, acting as an agonist or antagonist.Radioligand binding assays, functional assays (e.g., cAMP measurement).
Ion Channels Amino alcohols are known to modulate the function of various ion channels.Electrophysiology (patch-clamp) studies on various channel types.
Bacterial Cell Wall Enzymes The compound could interfere with bacterial cell wall synthesis, a common mechanism for antibiotics.Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria, specific enzyme inhibition assays.

Once a biological activity is identified, mechanistic elucidation would follow. This could involve computational studies, such as molecular docking, to predict the binding mode of the compound to its target protein. These in silico hypotheses would then be tested through experimental methods like site-directed mutagenesis of the target protein and structure-activity relationship (SAR) studies by synthesizing and testing analogues of the lead compound.

Potential for Development of New Catalytic Systems

Beyond its own synthesis and biological potential, this compound could serve as a valuable building block in other areas of chemistry, particularly in asymmetric catalysis. Chiral 1,2- and 1,3-amino alcohols are highly effective ligands for metal-catalyzed asymmetric reactions. mdpi.comnih.gov

Enantiomerically pure isomers of this compound could be synthesized and evaluated as ligands in a variety of important transformations:

Asymmetric Transfer Hydrogenation: The compound could coordinate with a metal like Ruthenium or Iridium to catalyze the reduction of ketones to chiral alcohols.

Asymmetric Addition to Aldehydes: As a ligand for zinc or titanium, it could facilitate the enantioselective addition of alkyl or aryl groups to aldehydes, a key C-C bond-forming reaction.

Catalytic Oxidation: While cyclohexane itself is a substrate for oxidation, mdpi.commdpi.com the amino alcohol functionality could be used to direct the oxidation of other molecules when part of a catalytic complex.

The combination of the rigid cyclohexane backbone and the chiral 3-methylcyclopentyl group could create a unique and sterically defined chiral pocket around a metal center, potentially leading to high levels of stereoselectivity in catalyzed reactions.

Broader Impact on Cyclohexane-Based Chemical Research

The focused study of a complex molecule like this compound can have a ripple effect across the broader field of chemical research. Successfully developing a stereocontrolled synthesis would contribute valuable new methods to the synthetic chemist's toolbox for creating complex, multi-substituted cyclic systems. nih.gov

Should the molecule or its derivatives show significant biological activity, it would validate the exploration of this particular chemical space for drug discovery, encouraging further research into related structures. azjm.orgresearchgate.net Furthermore, its successful application as a novel chiral ligand in asymmetric catalysis would expand the available toolkit for producing enantiomerically pure compounds, which is of critical importance to the pharmaceutical and fine chemical industries. nih.gov In essence, tackling the challenges posed by this specific compound would not only generate new knowledge about the molecule itself but also drive innovation in synthetic strategy, medicinal chemistry, and catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclohexanone derivatization, followed by reductive amination with 3-methylcyclopentylamine. Key steps include:

  • Cyclohexanone activation : Use of reagents like hydroxylamine to form oxime intermediates.
  • Reductive amination : Employ sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 to stabilize the amine while reducing the imine bond.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures.
    • Optimization : Adjust stoichiometry of 3-methylcyclopentylamine (1.2–1.5 equivalents) and monitor pH during reductive amination to suppress side reactions. Yield improvements (>75%) are achievable via slow reagent addition under nitrogen .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to verify cyclohexanol backbone (e.g., hydroxyl proton at δ 1.8–2.1 ppm, axial/equatorial chair conformations) and 3-methylcyclopentyl group integration.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry at the amino and hydroxyl groups (if single crystals are obtainable).
    • Validation : Compare spectral data with structurally analogous amino alcohols, such as 2-[(Heptan-3-yl)amino]cyclohexan-1-ol, where cyclohexane chair conformations dominate .

Q. How can preliminary biological activity profiling be designed for this compound?

  • Approach :

  • In vitro assays : Screen against enzyme targets (e.g., kinases, phosphatases) using fluorescence polarization or calorimetry. Prioritize enzymes with active sites accommodating bulky substituents (e.g., cyclohexanol and cyclopentyl groups).
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity (IC50).
  • Cytotoxicity : MTT assays in cancer/primary cell lines to evaluate selectivity.
    • Controls : Include structurally similar compounds (e.g., 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol) to isolate the impact of the 3-methylcyclopentyl group .

Advanced Research Questions

Q. How can contradictory data on the biological activity of amino alcohol derivatives be systematically resolved?

  • Strategies :

  • Meta-analysis : Aggregate data from studies on analogous compounds (e.g., 2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol) to identify trends in substituent effects.
  • Experimental replication : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability.
  • Structure-activity relationship (SAR) modeling : Use QSAR tools to correlate 3-methylcyclopentyl group stereoelectronic properties with activity outliers .

Q. What mechanistic insights can be gained from studying the interaction of this compound with biological targets?

  • Methods :

  • Molecular docking : Simulate binding poses with homology models of target proteins (e.g., serotonin receptors). Focus on hydrogen bonding (hydroxyl group) and hydrophobic interactions (cyclopentyl methyl group).
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (kon/koff).
  • Mutagenesis : Introduce point mutations in target proteins (e.g., replacing Thr with Ala in binding pockets) to validate key interactions .

Q. How can the stereochemical complexity of this compound be exploited in enantioselective catalysis or chiral resolution?

  • Approaches :

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases to resolve enantiomers.
  • Catalytic applications : Test as a ligand in asymmetric hydrogenation (e.g., Ru-BINAP complexes) to assess steric and electronic influences.
  • Dynamic NMR : Analyze chair-flipping kinetics to determine enantiomerization barriers, which inform stability in chiral environments .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in studies involving this compound?

  • Tools :

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.
  • ANOVA with post-hoc tests : Compare efficacy across multiple concentrations or structural analogs.
  • Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify activity clusters .

Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?

  • Workflow :

  • Pharmacophore mapping : Define essential features (e.g., hydroxyl as H-bond donor, cyclopentyl as hydrophobic moiety).
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., replacing methyl with ethyl on cyclopentyl).
  • ADMET prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.